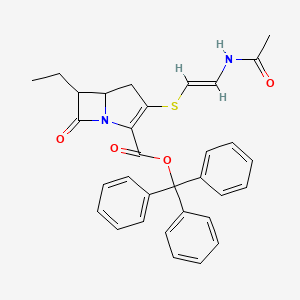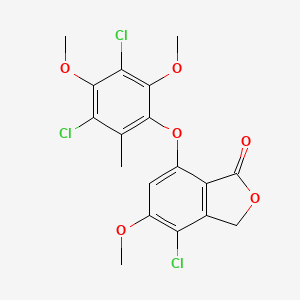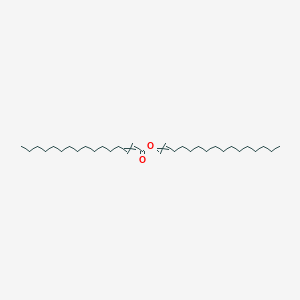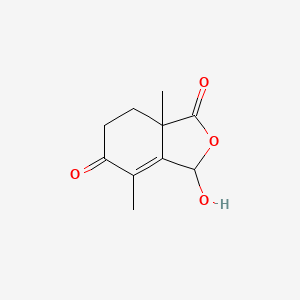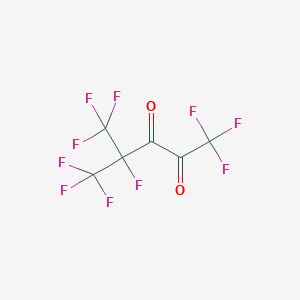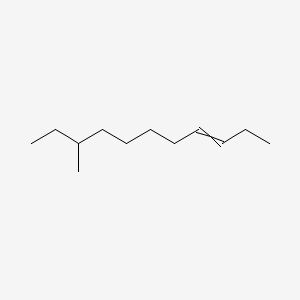
(3Z)-9-Methyl-3-undecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-9-Methyl-3-undecene is an organic compound classified as an alkene. It features a double bond between the third and fourth carbon atoms in its eleven-carbon chain, with a methyl group attached to the ninth carbon. The “3Z” notation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-9-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction proceeds with anti-Markovnikov selectivity, leading to the formation of the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or hydroboration-oxidation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-9-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The compound can undergo halogenation reactions, where halogens such as chlorine (Cl2) or bromine (Br2) add across the double bond to form vicinal dihalides.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2
Major Products
Epoxides: Formed from epoxidation reactions.
Diols: Formed from dihydroxylation reactions.
Alkanes: Formed from hydrogenation reactions.
Dihalides: Formed from halogenation reactions.
Aplicaciones Científicas De Investigación
(3Z)-9-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential role in biological signaling pathways and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (3Z)-9-Methyl-3-undecene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to form an alkane. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-9-Methyl-3-undecene: The E-isomer of the compound, where the higher priority substituents on each carbon of the double bond are on opposite sides.
9-Methyl-1-undecene: An alkene with the double bond at the first carbon position.
9-Methyl-2-undecene: An alkene with the double bond at the second carbon position.
Uniqueness
(3Z)-9-Methyl-3-undecene is unique due to its specific double bond configuration (Z-configuration) and the position of the methyl group
Propiedades
Número CAS |
74630-50-5 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
9-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
Clave InChI |
RTETXCZSLJTHLA-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
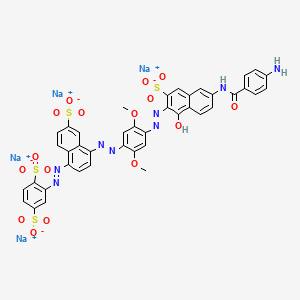
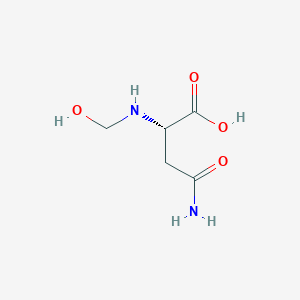
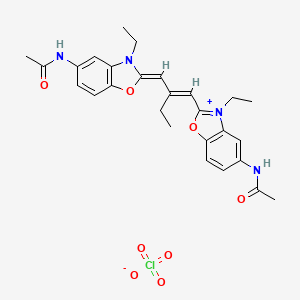

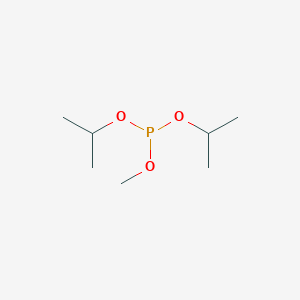

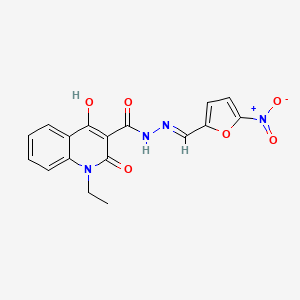
silane](/img/structure/B14456542.png)
